molecular formula C18H17ClN2O3S B2998196 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide CAS No. 1110879-28-1

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide

Cat. No.: B2998196
CAS No.: 1110879-28-1
M. Wt: 376.86
InChI Key: HQQYYQAJQHMIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide is a complex organic compound that features a quinoline core, a sulfonyl group, and a chlorophenyl group

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-14-8-6-13(7-9-14)10-12-25(23,24)21-11-2-4-15-16(18(20)22)3-1-5-17(15)21/h1,3,5-10,12H,2,4,11H2,(H2,20,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQYYQAJQHMIIQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2N(C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the quinoline derivative is treated with chlorosulfonic acid.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Heck reaction, which involves the coupling of a halogenated quinoline derivative with a chlorophenyl ethylene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
  • 1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
  • 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide

Uniqueness

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide is unique due to the specific combination of functional groups it contains. The presence of the chlorophenyl group, in particular, may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Biological Activity

The compound 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis

The synthesis of the compound involves several steps, typically beginning with the reaction of 3-(4-chlorophenyl)ethenyl sulfonyl chloride with amines or other nucleophiles to form the desired sulfonamide structure. The synthetic route may include:

  • Formation of Sulfonamide : The initial step involves reacting 4-chlorophenylsulfonyl chloride with an appropriate amine under controlled conditions.
  • Cyclization : Subsequent cyclization leads to the formation of the quinoline structure.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines, showing promising results:

  • Inhibition Studies : In vitro assays indicated that the compound exhibited growth inhibition against melanoma (MALME-M) with a growth inhibition percentage of approximately 55.75% .
  • IC50 Values : Specific derivatives showed IC50 values as low as 0.126 μM against cervical cancer (HeLa) cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Minimum Inhibitory Concentration (MIC) : Studies revealed that certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL , demonstrating significant effectiveness against pathogens such as Staphylococcus aureus .
  • Time-Kill Assays : These assays confirmed that some derivatives not only inhibited bacterial growth but also exhibited bactericidal activity .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increased potency against cancer cells
Aliphatic linkers at specific positionsEssential for maintaining activity
Aromatic substitutionsVariability in activity; unsubstituted rings showed higher efficacy

The presence of electron-donating groups generally enhances activity, while electron-withdrawing groups tend to decrease it .

Case Studies

  • Quinoxaline Derivatives : A study involving quinoxaline derivatives indicated that compounds similar in structure to the target compound showed significant anticancer effects across multiple cell lines, reinforcing the potential therapeutic applications .
  • Comparative Analysis : In a comparative study of various sulfonamide derivatives, the target compound was noted for its superior activity against specific cancer types compared to established drugs like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.